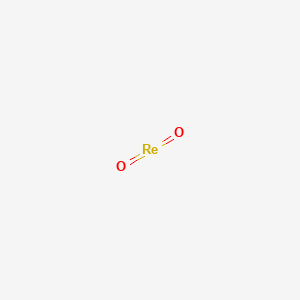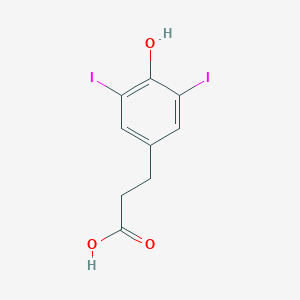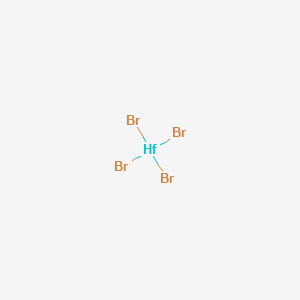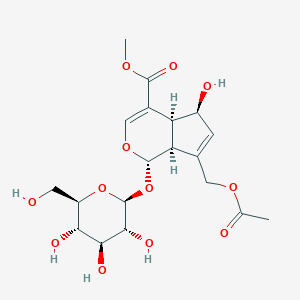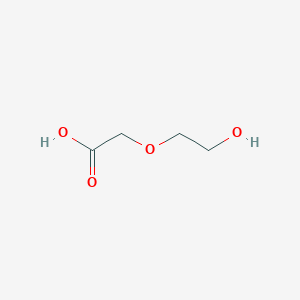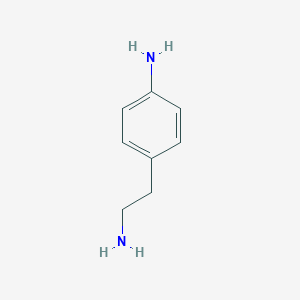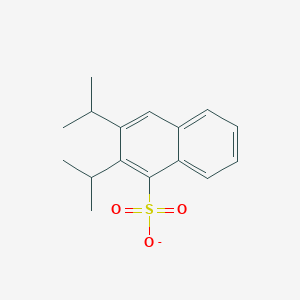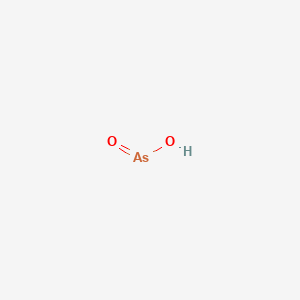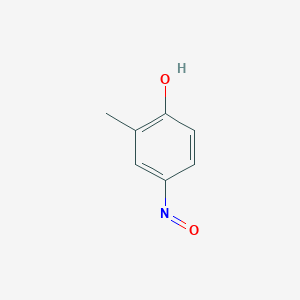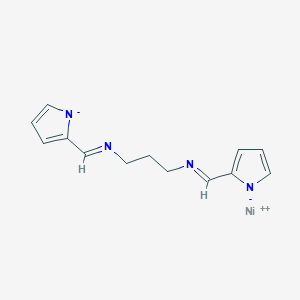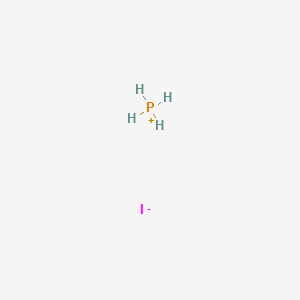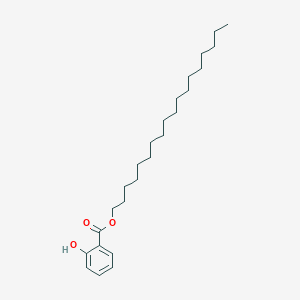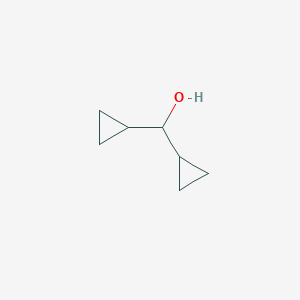
Zinc-65
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc-65, is a radioactive isotope of zinc with a mass number of 65. It contains 30 protons and 35 neutrons in its nucleus. This isotope is notable for its use in various scientific and industrial applications due to its radioactive properties. It has a half-life of approximately 244 days and decays by positron emission to copper-65 .
準備方法
Synthetic Routes and Reaction Conditions
Zinc-65, can be produced through neutron activation of zinc-64 in a nuclear reactor. The reaction involves bombarding zinc-64 with neutrons, resulting in the formation of this compound. The reaction can be represented as:
64Zn(n,γ)65Zn
This process requires a controlled environment with a neutron source, typically a nuclear reactor, and precise monitoring of reaction conditions to ensure the desired isotope is produced .
Industrial Production Methods
Industrial production of zinc, isotope of mass 65, involves the use of high-flux nuclear reactors where zinc-64 targets are irradiated with neutrons. The irradiated targets are then processed to separate this compound from other isotopes and impurities. This separation is typically achieved through chemical methods such as solvent extraction or ion exchange chromatography .
化学反応の分析
Types of Reactions
Zinc-65, primarily undergoes radioactive decay rather than chemical reactions. it can participate in typical zinc chemistry, including:
Oxidation: Zinc can be oxidized to form zinc oxide.
Reduction: Zinc ions can be reduced to metallic zinc.
Substitution: Zinc can participate in substitution reactions, replacing other metals in compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Various ligands and solvents depending on the specific reaction.
Major Products
Oxidation: Zinc oxide.
Reduction: Metallic zinc.
Substitution: Various zinc-containing compounds depending on the reactants used
科学的研究の応用
Zinc-65, has numerous applications in scientific research:
Chemistry: Used as a tracer to study zinc’s behavior in chemical reactions and processes.
Biology: Employed in biological studies to trace zinc’s role in metabolic pathways and enzyme functions.
Medicine: Utilized in medical research to investigate zinc’s involvement in various physiological processes and its potential therapeutic applications.
Industry: Applied in industrial research to study zinc’s properties and its use in materials science
作用機序
The primary mechanism of action for zinc, isotope of mass 65, is its radioactive decay. It decays by positron emission, converting a proton into a neutron and emitting a positron and a neutrino. This decay process can be used to trace the movement and interaction of zinc in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction mechanisms in chemical processes .
類似化合物との比較
Zinc-65, can be compared with other zinc isotopes such as zinc-64, zinc-66, zinc-67, and zinc-68. The primary differences lie in their nuclear properties and stability:
Zinc-64: Stable isotope, most abundant in nature.
Zinc-66: Stable isotope, second most abundant.
Zinc-67: Stable isotope, used in nuclear magnetic resonance studies.
Zinc-68: Stable isotope, used in various industrial applications.
This compound, is unique due to its radioactive nature, making it valuable for tracer studies and research applications that require a radioactive isotope .
特性
CAS番号 |
13982-39-3 |
|---|---|
分子式 |
Zn |
分子量 |
64.929241 g/mol |
IUPAC名 |
zinc-65 |
InChI |
InChI=1S/Zn/i1+0 |
InChIキー |
HCHKCACWOHOZIP-IGMARMGPSA-N |
SMILES |
[Zn] |
異性体SMILES |
[65Zn] |
正規SMILES |
[Zn] |
Key on ui other cas no. |
13982-39-3 |
同義語 |
65Zn radioisotope Zinc-65 Zn-65 radioisotope |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



